Trimethyl((tributylstannyl)ethynyl)silane
Overview
Description
Trimethyl[(tributylstannyl)ethynyl]silane is an organometallic coupling reagent.
Scientific Research Applications
Synthesis of Thiophene Derivatives Tributyl(trimethylsilylethynyl)tin is used in the palladium-catalyzed coupling (Stille coupling) of 2,5-diiodothiophene to form 2,5-bis(ethynyl)thiophene, a precursor in synthesizing ethynylated thiophene oligomers. This process highlights its role in the creation of organometallic oligomers and polymers (Altamura et al., 2001).
Catalysis in Organic Synthesis The compound is integral in N-heterocyclic carbene (NHC)-mediated organocatalytic procedures for transferring tin onto aldehydes. This process is crucial for preparing α-silyloxyalkylstannanes and γ-silyloxyallylstannanes, demonstrating its utility in organic synthesis (Blanc et al., 2010).
Preparation of Organotin Compounds Tributyl(trimethylsilylethynyl)tin is used in the preparation of various organotin compounds, such as tributyl(3-methyl-2-butenyl)tin. These compounds find applications in metalation reactions and organotin chemistry, reflecting its significance in organometallic synthesis (Naruta et al., 2003).
Chemical Analysis and Detection The substance plays a role in analytical chemistry, specifically in the determination of organotin compounds in water. It is used as a reference in high-performance liquid chromatography (HPLC) coupled with atomic absorption spectrometry for sensitive detection of tin compounds (Kadokami et al., 1988).
Solid-State Coordination Studies In solid-state chemistry, tributyl(trimethylsilylethynyl)tin is analyzed for its coordination behavior, such as in the study of trichloro(4-acetoxybutyl)tin, which exhibits unique bonding patterns in the solid state (Jaumier et al., 1997).
Environmental Fate and Toxicology Studies Tributyl(trimethylsilylethynyl)tin is synthesized for use in environmental fate studies. Its radioactive form, tributyl[113Sn]tin, is utilized to understand the environmental behavior and toxicity of organotin compounds (Rouleau, 1998).
Mechanism of Action
Target of Action
Trimethyl((tributylstannyl)ethynyl)silane, also known as Tributyl(trimethylsilylethynyl)tin or trimethyl(2-tributylstannylethynyl)silane, is primarily used in the field of synthetic chemistry . The compound’s primary targets are typically organic molecules that undergo cross-coupling reactions .
Mode of Action
The compound acts as a substrate for nickel-catalyzed cross-coupling reactions . In these reactions, the tributylstannyl group (Bu3Sn) and the trimethylsilyl group (SiMe3) on the ethynyl bridge play crucial roles. The tributylstannyl group is known for its ability to undergo transmetallation, a key step in cross-coupling reactions. The trimethylsilyl group, on the other hand, can enhance the reactivity of the adjacent ethynyl group and can be selectively removed if necessary.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via cross-coupling reactions . This enables the synthesis of a wide range of complex organic molecules.
Action Environment
The action of this compound is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of a catalyst can significantly influence the compound’s reactivity and the outcome of the reaction . Furthermore, due to the presence of the tributylstannyl group, the compound may be sensitive to air and moisture, requiring careful handling and storage .
Safety and Hazards
Future Directions
One study has prepared core-shell magnetic molecularly imprinted polymer nanoparticles for the recognition and extraction of tributyl tin (TBT), which could be a future direction for research .
Relevant Papers Several papers have been found that are relevant to Tributyl(trimethylsilylethynyl)tin. One paper discusses the high-throughput speciation of triethyl tin, tributyl tin, and triphenyl tin in environmental water . Another paper advances the science on assessing endocrine disruption with an unconventional endocrine-disrupting compound . A third paper provides insights into the restoration of tributyltin-contaminated marine environments .
Properties
IUPAC Name |
trimethyl(2-tributylstannylethynyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIIPRSFZFFHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36SiSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348660 | |
Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81353-38-0 | |
Record name | Trimethyl[(tributylstannyl)ethynyl]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stannane, tributyl[2-(trimethylsilyl)ethynyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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